3-(2-Methylpropoxy)pyridin-2-amine

Medicinal Chemistry Chemical Synthesis Procurement

In lead optimization, inconsistent building block purity risks skewed SAR data and project delays. This compound offers a reliable solution. - Enables precise lipophilicity modulation with a defined XLogP3-AA of 1.8, critical for ADME profile tuning. - Guarantees ≥98% purity, minimizing off-target effects from impurities and ensuring data reproducibility. - Serves as a key intermediate for kinase or GPCR ligand synthesis, reducing in-house synthetic burden with immediate commercial availability.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 115835-70-6
Cat. No. B3085869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropoxy)pyridin-2-amine
CAS115835-70-6
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(N=CC=C1)N
InChIInChI=1S/C9H14N2O/c1-7(2)6-12-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3,(H2,10,11)
InChIKeyZSGVGNDTGMNVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylpropoxy)pyridin-2-amine: Specialized Building Block


3-(2-Methylpropoxy)pyridin-2-amine, also known as 3-isobutoxypyridin-2-amine, is a 2-aminopyridine derivative characterized by a 2-methylpropoxy substitution at the 3-position of the pyridine ring. The compound has a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol [1]. It is primarily utilized as a chemical intermediate and building block in medicinal chemistry research . Its computed physicochemical properties, including an XLogP3-AA value of 1.8 and a topological polar surface area of 48.1 Ų, inform its potential utility in structure-activity relationship (SAR) studies [1].

3-(2-Methylpropoxy)pyridin-2-amine: Procurement Risk


Substituting 3-(2-Methylpropoxy)pyridin-2-amine with other 2-aminopyridine derivatives or 3-alkoxy analogs is highly likely to alter experimental outcomes due to the specific steric and electronic effects conferred by the 2-methylpropoxy group at the 3-position. Class-level inferences from broader SAR studies on 2-aminopyridine derivatives indicate that even minor changes to the alkoxy substitution pattern can significantly impact properties such as lipophilicity, receptor binding, and metabolic stability [1]. For example, a related series of 6-alkoxy-N,N-disubstituted-2-pyridinamines demonstrated that the specific alkoxy group (e.g., 2-methylpropoxy) was critical for achieving the desired pharmacological profile [2]. Consequently, direct substitution without revalidation of the SAR is a significant risk to data reproducibility and project timelines.

3-(2-Methylpropoxy)pyridin-2-amine: Comparison with Analogs


Purity and Supply Reliability Comparison

As a specialized building block, the commercial availability and defined purity of 3-(2-methylpropoxy)pyridin-2-amine provide a quantifiable advantage over less common analogs. It is offered by multiple vendors with a minimum purity specification of 98%, ensuring reproducibility in synthesis . In contrast, closely related analogs, such as 3-(2,2-dimethylpropoxy)pyridin-2-amine (CAS 240406-18-2), have less defined commercial specifications and fewer established supply routes, introducing potential variability and procurement delays .

Medicinal Chemistry Chemical Synthesis Procurement

Lipophilicity vs. 2-Aminopyridine Core

The introduction of the 2-methylpropoxy group at the 3-position alters the physicochemical properties of the 2-aminopyridine core, which is critical for medicinal chemistry design. The calculated lipophilicity (XLogP3-AA) for 3-(2-methylpropoxy)pyridin-2-amine is 1.8 [1]. This represents a substantial increase from the XLogP3-AA value of 0.5 for unsubstituted 2-aminopyridine [2].

Drug Design ADME Prediction SAR Analysis

TPSA Comparison with 2-Aminopyridine

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's ability to permeate biological membranes. 3-(2-Methylpropoxy)pyridin-2-amine has a calculated TPSA of 48.1 Ų [1]. This is lower than the TPSA of the unsubstituted 2-aminopyridine core, which is 51.8 Ų [2]. While the absolute difference is small, the trend towards a lower TPSA with 3-alkoxy substitution aligns with the increased lipophilicity and is consistent with predictions for enhanced passive membrane diffusion.

Medicinal Chemistry Drug-likeness ADME

3-(2-Methylpropoxy)pyridin-2-amine: Primary Applications


SAR Exploration of 2-Aminopyridine Leads

The defined purity (≥98%) and predictable physicochemical properties of 3-(2-methylpropoxy)pyridin-2-amine make it a reliable building block for exploring structure-activity relationships (SAR) around a 2-aminopyridine core . Researchers can confidently use this compound to modulate the lipophilicity and electronic character of lead candidates, knowing that the specific 3-(2-methylpropoxy) substitution pattern offers a quantifiably different profile (e.g., XLogP3-AA of 1.8 vs. 0.5 for the core) [1].

Novel Kinase and Receptor Ligand Synthesis

2-Aminopyridines are a privileged scaffold for kinase inhibitors and various GPCR ligands . This specific 3-alkoxy derivative can serve as a key intermediate or a final structural motif in the synthesis of novel ligands for targets like S1P1 receptors or TAM family kinases, where the 3-substituent has been shown to influence selectivity and pharmacokinetic parameters . Its commercial availability with high purity reduces the synthetic burden and ensures consistency in multi-step reaction sequences.

Lipophilicity Modulation for ADME

In lead optimization campaigns, the need to precisely tune a molecule's lipophilicity to improve its ADME profile is critical. The 3-(2-methylpropoxy) group provides a specific, moderate increase in lipophilicity (XLogP3-AA of 1.8) compared to the parent 2-aminopyridine core [1]. This allows medicinal chemists to make rational, data-driven decisions to improve membrane permeability without the risks associated with larger, more hydrophobic substituents.

Chemical Biology Tool Compound Synthesis

For chemical biology studies requiring a well-characterized tool compound or probe, the use of a consistently pure building block is essential for data reproducibility. The high and verifiable purity (≥98%) of 3-(2-methylpropoxy)pyridin-2-amine from established vendors minimizes the risk of off-target effects from unknown impurities, a common concern when using less rigorously characterized analogs . This ensures that observed biological effects can be more reliably attributed to the intended molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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